molecular formula C7H5ClO3 B189936 5-Chloro-2,4-dihydroxybenzaldehyde CAS No. 131088-02-3

5-Chloro-2,4-dihydroxybenzaldehyde

Cat. No. B189936
M. Wt: 172.56 g/mol
InChI Key: IPOSHVWRFQTHGK-UHFFFAOYSA-N
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Patent
US07304168B2

Procedure details

At 0° C., a stream of hydrogen chloride was blown into a suspension of 4-chlororesorcinol (10.9 g, 75.43 mmol), Zn(CN)2 (13.5 g, 115 mmol), and KCL (0.25 g, 3.36 mmol) in EtOH (35 mL). The solution was stirred at 0° C. until the absorption of HCl gas stopped. The stirring was continued for another 2 hours at 10° C., during which more precipitate formed. After the precipitate was allowed to settle, the ethereal solution was decanted. The solid was treated with ice water (about 100 mL) and then heated to 100° C. for 0.5 hours. Upon cooling to room temperature, the product was formed as a solid at the bottom of the flask. Filtration and drying under a high vacuum afforded the desired product as a white solid (1.5 g, 11.5%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
11.5%

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:9]=[CH:8][C:6]([OH:7])=[CH:5][C:4]=1[OH:10].C[CH2:12][OH:13]>[C-]#N.[C-]#N.[Zn+2]>[OH:7][C:6]1[CH:5]=[C:4]([OH:10])[C:3]([Cl:2])=[CH:9][C:8]=1[CH:12]=[O:13] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
10.9 g
Type
reactant
Smiles
ClC1=C(C=C(O)C=C1)O
Name
Quantity
35 mL
Type
reactant
Smiles
CCO
Name
Quantity
13.5 g
Type
catalyst
Smiles
[C-]#N.[C-]#N.[Zn+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ethereal solution was decanted
ADDITION
Type
ADDITION
Details
The solid was treated with ice water (about 100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the product was formed as a solid at the bottom of the flask
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
drying under a high vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=C(C=O)C=C(C(=C1)O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 11.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.